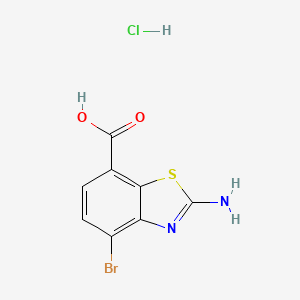

2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2253640-26-3 . It has a molecular weight of 309.57 . The IUPAC name for this compound is 2-amino-4-bromobenzo[d]thiazole-7-carboxylic acid hydrochloride .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5BrN2O2S.ClH/c9-4-2-1-3 (7 (12)13)6-5 (4)11-8 (10)14-6;/h1-2H, (H2,10,11) (H,12,13);1H .Chemical Reactions Analysis

Benzothiazoles, including “this compound”, can be synthesized from 2-aminothiophenol and aldehydes in a reaction promoted by iodine in DMF . Another method involves a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .科学的研究の応用

Antimicrobial Applications

- Antibacterial and Antifungal Activities : A variety of benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown variable and modest activity against both gram-positive and gram-negative bacteria, as well as fungal species, suggesting their potential as antimicrobial agents (Deohate, Radhakisan, & Toshniwal, 2013); (Patel, Agravat, & Shaikh, 2011).

Cancer Research

- Antitumor Agents : The development of benzothiazole derivatives as antitumor agents has been described, with some compounds exhibiting potent and selective activity against various human cancer cell lines, including breast, ovarian, lung, renal, and colon carcinoma. This highlights the potential of benzothiazole derivatives in cancer therapy (Bradshaw, Stevens, & Westwell, 2001).

Biochemical Sensors

- pH Probes : A benzothiazole-based compound has been synthesized for use as a highly water-soluble fluorescent and colorimetric pH probe. This probe demonstrates potential applications in real-time pH sensing for intracellular pH imaging, showcasing the versatility of benzothiazole derivatives in biochemical sensor development (Diana, Caruso, Tuzi, & Panunzi, 2020).

作用機序

Target of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition or modulation of the target’s function

Biochemical Pathways

Given the broad range of targets inhibited by benzothiazole derivatives, it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as inhibition of bacterial growth .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development, as it influences the drug’s bioavailability and therapeutic efficacy .

Result of Action

Given its potential antibacterial activity, it can be inferred that the compound may lead to the inhibition of bacterial growth .

特性

IUPAC Name |

2-amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2S.ClH/c9-4-2-1-3(7(12)13)6-5(4)11-8(10)14-6;/h1-2H,(H2,10,11)(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJACLYPOUQMRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(=O)O)SC(=N2)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2998259.png)

![2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2998260.png)

![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2998269.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2998272.png)

![N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2998276.png)